

Spectroscopic Characterization of Gamma-Nitro Alcohols: A Comparative Guide

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Compound of Interest

Compound Name: 2-methyl-4-nitro-2-butanol

CAS No.: 72183-50-7

Cat. No.: B3280757

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Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists. Scope: Structural validation, stereochemical assignment, and H-bond analysis of

-nitro alcohols (

).

Executive Summary: The Analytical Challenge

Gamma-nitro alcohols are pivotal intermediates in the synthesis of pyrrolidines and 1,3-amino alcohols. Unlike their

-nitro counterparts (Henry reaction products),

-nitro alcohols possess a flexible three-carbon tether that complicates stereochemical assignment.

The primary analytical challenges are:

- Conformational Flexibility: Acyclic chains rotate freely, averaging NMR coupling constants (

-values) and obscuring relative stereochemistry.

- **Hydrogen Bonding:** The 1,3-relationship between the hydroxyl and nitro groups allows for the formation of a stable 6-membered intramolecular hydrogen bond, which can be exploited for characterization if properly detected.

This guide compares the efficacy of NMR (1D/2D), IR, and Mass Spectrometry in resolving these features.

Comparative Analysis of Characterization

Techniques

Technique 1: Nuclear Magnetic Resonance (NMR)

Role: The gold standard for connectivity and stereochemistry.

Feature	Method	Diagnostic Signal / Observation	Performance Verdict
Connectivity	NMR	(4.3–4.6 ppm) vs. (3.8–4.2 ppm).	High. The group strongly deshields -protons, separating them from the -hydroxyl proton.
H-Bonding	Solvent Titration	Shift of peak when moving from to DMSO-.	Medium. Significant shift (ppm) implies the H-bond was disrupted by DMSO. Less direct than IR.[1]
Stereochem (Syn/Anti)	NOESY / HOESY	NOE correlation between and .	Critical. Essential for assigning relative stereochemistry in the absence of X-ray data.
Absolute Config	Mosher's Method	() of -protons in MTPA esters.	Definitive. The only reliable solution-phase method for enantiomeric assignment.

Technique 2: Infrared Spectroscopy (FT-IR)

Role: Rapid validation of functional groups and hydrogen bonding topology.

Feature	Method	Diagnostic Signal / Observation	Performance Verdict
Intramolecular H-Bond	Dilution Study	band at ~3500–3550 cm (sharp/broad) that does not shift upon dilution in .	Superior. Distinguishes intramolecular (concentration independent) from intermolecular (concentration dependent) bonding. [2]
Nitro Group	Standard IR	Asymmetric stretch (~1550 cm) and Symmetric stretch (~1370 cm).	High. Strong, characteristic bands confirm the presence of the nitro group.

Technique 3: Mass Spectrometry (MS)

Role: Confirmation of molecular weight and fragmentation fingerprinting.[3]

Feature	Method	Diagnostic Signal / Observation	Performance Verdict
Molecular Ion	ESI / CI	or .	Medium. Alcohols often dehydrate; soft ionization (CI) is preferred over EI.
Fragmentation	MS/MS	Loss of () , Loss of () , Loss of () .	High. Characteristic neutral losses confirm the nitro-alcohol motif.

Detailed Experimental Protocols

Protocol A: Stereochemical Assignment via Mosher's Ester Analysis

Use this protocol to determine the absolute configuration () of the alcohol center.

- Preparation: Divide the pure -nitro alcohol into two aliquots (approx. 5 mg each).
- Derivatization:
 - Tube A: React with (-)- -methoxy-

-(trifluoromethyl)phenylacetyl chloride (

-MTPA-Cl) in pyridine/

.

- Tube B: React with

-(+)-MTPA-Cl under identical conditions.

- Acquisition: Acquire

NMR spectra for both crude reaction mixtures. Focus on the protons

and

to the oxygen.

- Analysis:

- Calculate

.

- Logic: A positive

indicates the proton is on the side of the phenyl group in the

-ester (shielding effect). Use the Mosher model to map the substituents.

Protocol B: Validation of Intramolecular H-Bonding (IR Dilution)

Use this to confirm the 6-membered ring stability.

- Stock Solution: Prepare a 0.1 M solution of the analyte in dry

(or

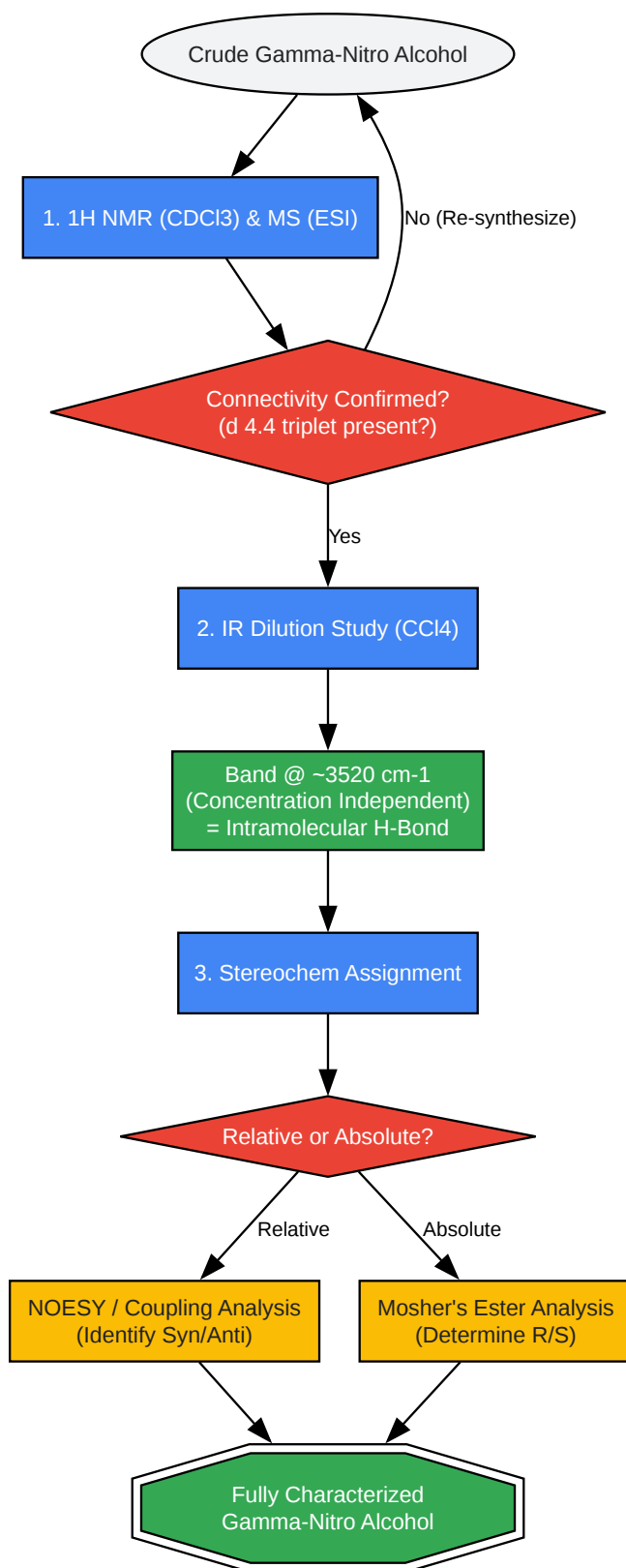
if solubility is poor, though

is preferred for transparency).

- Series Preparation: Prepare serial dilutions: 0.05 M, 0.01 M, and 0.001 M.
- Measurement: Record FT-IR spectra for each concentration using a liquid cell with windows.
- Interpretation:
 - Intermolecular H-bonds: The broad band at 3300–3400 cm will diminish and a sharp free band at ~3620 cm will appear/grow as concentration decreases.
 - Intramolecular H-bonds (-nitro specific): A band at ~3500–3550 cm will remain constant in position and relative intensity (relative to stretches) across all concentrations.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for fully characterizing a gamma-nitro alcohol, distinguishing between routine identification and advanced stereochemical analysis.



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Caption: Logical workflow for the structural and stereochemical validation of gamma-nitro alcohols.

Quantitative Data Summary: Typical Spectral Values

The table below provides reference values for a generic

-nitro alcohol (

).

Spectroscopic Parameter	Typical Value / Range	Structural Implication
NMR (-)	4.35 – 4.60 ppm	Protons adjacent to nitro group (deshielded).
NMR (-) (Alcohol)	3.80 – 4.20 ppm	Proton on the chiral center.
NMR (-)	2.00 – 2.40 ppm	Central methylene bridge.
IR (Intramolecular)	3500 – 3550 cm	6-membered ring H-bond ().
IR (Asymmetric)	1545 – 1560 cm	Nitro group diagnostic stretch.
IR (Symmetric)	1365 – 1380 cm	Nitro group diagnostic stretch.
MS Fragment ()		Loss of (Dehydration).
MS Fragment ()		Loss of (Characteristic of nitroalkanes).

References

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